2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Overview
Description
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of 4-methoxynaphthalen-1-ol with 2,3-dichlorobenzaldehyde and malononitrile in an ethanolic-piperidine medium under microwave irradiation . Another approach involves the reaction of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of multi-component reactions and microwave-assisted synthesis can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: While not widely used industrially, its derivatives may find applications in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound may induce cell cycle arrest and apoptosis in cancer cells by disrupting these pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: Similar in structure but with different substituents, leading to variations in biological activity.
2-amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H-benzo[g]chromene: Another chromene derivative with distinct pharmacological properties.
Uniqueness
What sets 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE apart is its specific combination of substituents, which may confer unique biological activities and chemical reactivity. Its potential as a multi-target inhibitor and its structural complexity make it a valuable compound for further research.
Properties
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClFN2O3/c21-12-6-3-7-13(22)15(12)14-11(8-23)20(24)27-19-16(14)17(25)9-4-1-2-5-10(9)18(19)26/h1-7,14H,24H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIZBRADVGZNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=C(C=CC=C4Cl)F)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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